molecular formula C21H21N5O4 B11581113 2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-(3-nitrophenyl)phthalazin-1(2H)-one

2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-(3-nitrophenyl)phthalazin-1(2H)-one

Cat. No.: B11581113
M. Wt: 407.4 g/mol
InChI Key: ROHZGOWWHJTBGE-UHFFFAOYSA-N
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Description

2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a nitrophenyl group, and a dihydrophthalazinone moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: This step involves the reaction of piperazine with an appropriate alkylating agent to introduce the 4-methyl group.

    Introduction of the nitrophenyl group: This can be achieved through a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Formation of the dihydrophthalazinone moiety: This step involves the cyclization of an appropriate precursor, such as a hydrazine derivative, with a phthalic anhydride or a related compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-(3-NITROPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-(3-nitrophenyl)phthalazin-1-one

InChI

InChI=1S/C21H21N5O4/c1-23-9-11-24(12-10-23)19(27)14-25-21(28)18-8-3-2-7-17(18)20(22-25)15-5-4-6-16(13-15)26(29)30/h2-8,13H,9-12,14H2,1H3

InChI Key

ROHZGOWWHJTBGE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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